molecular formula C11H10BrNO3 B1523875 4-[(3-Bromophenyl)methyl]morpholine-3,5-dione CAS No. 1250558-73-6

4-[(3-Bromophenyl)methyl]morpholine-3,5-dione

Cat. No.: B1523875
CAS No.: 1250558-73-6
M. Wt: 284.11 g/mol
InChI Key: JLCSUPHQXMNQOJ-UHFFFAOYSA-N
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Description

4-[(3-Bromophenyl)methyl]morpholine-3,5-dione is a chemical compound characterized by its unique structure, which includes a bromophenyl group attached to a morpholine ring with dione functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Bromophenyl)methyl]morpholine-3,5-dione typically involves the reaction of 3-bromobenzaldehyde with morpholine-3,5-dione under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to achieve high yields and purity, with continuous monitoring and control of reaction parameters to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions: 4-[(3-Bromophenyl)methyl]morpholine-3,5-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 4-[(3-Bromophenyl)methyl]morpholine-3,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.

Medicine: The medical applications of this compound include its use as a precursor for pharmaceuticals. Its derivatives may be explored for their therapeutic potential in treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 4-[(3-Bromophenyl)methyl]morpholine-3,5-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • 4-Bromophenylacetic acid: This compound shares the bromophenyl group but has a different functional group.

  • 3-Bromophenylmorpholine: A structurally related compound with a morpholine ring but without the dione functionalities.

  • Morpholine-3,5-dione derivatives: Other derivatives of morpholine-3,5-dione with different substituents.

Uniqueness: 4-[(3-Bromophenyl)methyl]morpholine-3,5-dione stands out due to its specific combination of the bromophenyl group and the morpholine-3,5-dione structure. This unique combination provides distinct chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

4-[(3-bromophenyl)methyl]morpholine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c12-9-3-1-2-8(4-9)5-13-10(14)6-16-7-11(13)15/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCSUPHQXMNQOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CO1)CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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